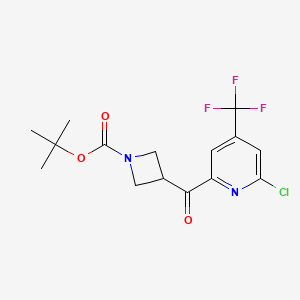
tert-Butyl 3-(6-chloro-4-(trifluoromethyl)picolinoyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridyl ring substituted with chlorine and trifluoromethyl groups, and an azetidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate involves several steps, typically starting with the preparation of the pyridyl and azetidine intermediates. One common synthetic route involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridyl alcohol with tert-butyl azetidine-1-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyridyl and azetidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pyridyl ring and azetidine moiety are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy]methyl]pyrrolidine-1-carboxylate: This compound has a similar pyridyl ring but with different substituents, leading to different chemical properties and applications.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound has a similar tert-butyl group but with different functional groups, leading to different reactivity and applications.
The uniqueness of tert-Butyl 3-[[6-chloro-4-(trifluoromethyl)-2-pyridyl]oxymethyl]azetidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H16ClF3N2O3 |
|---|---|
Molecular Weight |
364.75 g/mol |
IUPAC Name |
tert-butyl 3-[6-chloro-4-(trifluoromethyl)pyridine-2-carbonyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H16ClF3N2O3/c1-14(2,3)24-13(23)21-6-8(7-21)12(22)10-4-9(15(17,18)19)5-11(16)20-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
BUPILPSIJPLRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















